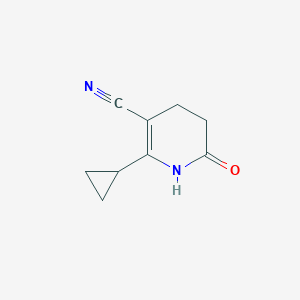

![molecular formula C17H14N2O2 B3037060 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione CAS No. 41994-34-7](/img/structure/B3037060.png)

7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione

Descripción general

Descripción

7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics :

- Křemen et al. (2017) reported a base-promoted ring expansion method for synthesizing 1,4-benzodiazepine-2,5-diones from 3-aminoquinoline-2,4-diones. They discussed the mechanism of this transformation and the conformational equilibrium of 1,4-benzodiazepine-2,5-dione rings (Křemen et al., 2017).

- Daniel Farran and colleagues (2011) explored the enantiodivergent transannular rearrangement of 3-isopropyl-1,4-benzodiazepine-2,5-dione, noting its reactivity under basic conditions and its potential for enantiomerically pure synthesis (Farran et al., 2011).

- Aly et al. (2019) focused on the synthesis of new fused heterocyclic 2-quinolones and 3-alkanonyl-4-hydroxy-2-quinolones, contributing to the structural diversity of benzodiazepine derivatives (Aly et al., 2019).

Potential in Medicinal Chemistry :

- Chen et al. (2014) designed and synthesized novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents, showing promising activity against various human carcinoma cell lines (Chen et al., 2014).

- D. Cappoen and colleagues (2012) synthesized benzo[j]phenanthridine-7,12-diones as potential anti-tuberculosis agents, demonstrating their antimicrobial activity against Mycobacterium tuberculosis (Cappoen et al., 2012).

- Thi et al. (2009) investigated the metabolism and toxicity of new benzodiazepine-type anti-leishmanial agents in rat hepatocytes and macrophages, contributing to the understanding of their pharmacokinetic properties (Thi et al., 2009).

Mecanismo De Acción

Mode of Action

The compound interacts with its targets, the GABA-A receptors, by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels . This interaction results in changes in the neuronal excitability and transmission of signals in the brain .

Biochemical Pathways

The affected pathways primarily involve the GABAergic system . The compound’s interaction with the GABA-A receptors influences the GABAergic neurotransmission, affecting various downstream effects such as mood regulation, anxiety, and sleep .

Pharmacokinetics

Similar compounds like benzodiazepines are known to have good oral absorption, wide distribution in the body, metabolism primarily in the liver, and excretion via the kidneys . These properties impact the bioavailability of the compound, determining its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action include increased chloride ion conductance, hyperpolarization of neuronal membranes, and inhibition of the action potential . This leads to decreased neuronal excitability and dampening of the nervous system’s response, which can result in sedative, hypnotic, anxiolytic, and muscle relaxant effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by the presence of other drugs that also act on GABA-A receptors . Additionally, factors like genetic variations in the patient can influence the metabolism and response to the compound .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the gamma-aminobutyric acid (GABA) receptor, where it acts as a positive allosteric modulator . This interaction enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in its metabolism .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the GABAergic signaling pathway, leading to altered neuronal excitability . Furthermore, this compound can modulate the expression of genes involved in stress response and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the benzodiazepine site on the GABA receptor, enhancing the receptor’s affinity for GABA . This binding leads to increased chloride ion influx, hyperpolarizing the neuron and reducing its excitability. Additionally, this compound inhibits certain cytochrome P450 enzymes, affecting its own metabolism and the metabolism of other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or light exposure . Long-term studies have shown that prolonged exposure to this compound can lead to tolerance and dependence, similar to other benzodiazepines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anxiolytic and sedative effects without significant adverse effects . At higher doses, it can cause motor impairment, respiratory depression, and other toxic effects . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired pharmacological effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism involves oxidation and conjugation reactions, leading to the formation of inactive metabolites that are excreted in the urine . The compound can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It is highly lipophilic, allowing it to cross cell membranes easily and accumulate in lipid-rich tissues such as the brain . The compound can also bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cell membrane, where it interacts with the GABA receptor . Additionally, it can be found in the endoplasmic reticulum and mitochondria, where it may affect cellular metabolism and stress response . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Propiedades

IUPAC Name |

5,6a,7,12-tetrahydroisoquinolino[3,2-c][1,4]benzodiazepine-6,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16-15-9-11-5-1-2-6-12(11)10-19(15)17(21)13-7-3-4-8-14(13)18-16/h1-8,15H,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNBENPJLRSBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101169395 | |

| Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41994-34-7 | |

| Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036977.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[1-(dimethylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3036978.png)

![4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine](/img/structure/B3036983.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid](/img/structure/B3036984.png)

![1-[(2-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036986.png)

![6-chloro-2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036990.png)

![1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B3036991.png)

![N-[(3-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036994.png)

![1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N-phenylmethoxypiperidin-4-imine](/img/structure/B3036995.png)

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B3037000.png)